N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine
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Overview
Description
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine is a derivative of the amino acid L-methionine, which is known for its role in protein synthesis and various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine typically involves the protection of the amino group of L-methionine followed by the introduction of the 4-methoxyphenyl group. One common method involves the use of a protecting group such as tert-butoxycarbonyl (Boc) to protect the amino group. The protected methionine is then reacted with 4-methoxybenzyl chloroformate under basic conditions to introduce the 4-methoxyphenyl group. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to methionine.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of diseases where methionine metabolism is implicated.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine is largely dependent on its interaction with biological molecules. The methionine moiety can be incorporated into proteins, potentially altering their function. Additionally, the methoxyphenyl group can interact with various molecular targets, influencing signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanine: Similar structure but with alanine instead of methionine.
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-cysteine: Contains a thiol group instead of a thioether.
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-phenylalanine: Contains a phenyl group instead of a methionine side chain.
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine is unique due to the presence of both the methionine backbone and the 4-methoxyphenyl group. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
23234-85-7 |
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Molecular Formula |
C14H19NO5S |
Molecular Weight |
313.37 g/mol |
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-19-11-5-3-10(4-6-11)9-20-14(18)15-12(13(16)17)7-8-21-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChI Key |
IDZXFPTYDMZWKD-LBPRGKRZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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